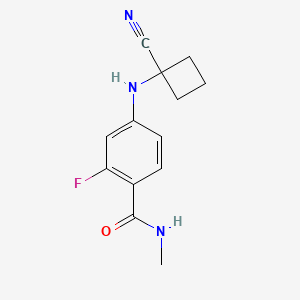

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Description

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclobutyl group, a fluorine atom, and a methylbenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Propriétés

IUPAC Name |

4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIGLIMPDRXLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657627 | |

| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-26-2 | |

| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Route Using Aromatic Nucleophilic Substitution and Cyclobutylamine Coupling

This method involves initial synthesis of a substituted benzamide intermediate, followed by nucleophilic substitution with cyclobutylamine derivatives.

Note: This route emphasizes the use of nucleophilic aromatic substitution (SNAr) and subsequent functionalization steps, which are well-documented in patent literature for similar benzamide derivatives.

Route via Suzuki or Buchwald-Hartwig Cross-Coupling

An alternative approach utilizes palladium-catalyzed cross-coupling reactions to assemble the aromatic core and introduce the amino-cyclobutane fragment:

This method benefits from high regioselectivity and the availability of palladium-catalyzed coupling protocols.

Direct Amidation Using Activated Intermediates

A more streamlined approach involves activating the carboxylic acid or amide precursor and directly coupling with cyclobutylamine derivatives:

Notable Research Findings and Data

Yield Optimization: Patents indicate that reaction conditions such as temperature (~110°C), choice of catalysts (e.g., CuI, Pd), and solvents (DMF) significantly influence yield and purity, often exceeding 70% for key steps.

Reaction Conditions: Elevated temperatures (~110°C), inert atmospheres (argon), and controlled addition of cyanide sources are critical for successful nitrile and amide formation.

Purification: Techniques such as column chromatography, recrystallization, and solvent extraction are employed to achieve purities above 97%.

Data Table Summarizing Preparation Methods

Analyse Des Réactions Chimiques

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine or cyanocyclobutyl positions, using reagents like halogens or nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mécanisme D'action

The mechanism of action of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide can be compared with similar compounds such as:

Methyl 4-(1-cyanocyclobutyl)benzoate: This compound shares the cyanocyclobutyl group but differs in the presence of a benzoate moiety instead of the benzamide group.

4-[(1-Cyanocyclobutyl)amino]benzoic acid: Similar in structure, this compound features a benzoic acid group instead of the benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Activité Biologique

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₄FN₃O

- Molecular Weight : 247.27 g/mol

- CAS Number : 915087-26-2

The biological activity of this compound is primarily associated with its role as a potential inhibitor in various cellular pathways. Preliminary studies suggest that it may exhibit anti-cancer properties through the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular proliferation.

HDAC Inhibition

Recent research highlights the significance of HDAC inhibitors in cancer therapy. For instance, compounds similar to this compound have shown selective inhibition against HDAC3, leading to the promotion of apoptosis in cancer cells and disruption of cell cycle progression.

Table 1: Comparison of IC50 Values for Related Compounds

Antitumor Activity

The antitumor activity of this compound has been evaluated through various in vitro and in vivo studies. The compound's ability to induce apoptosis and inhibit tumor growth has been demonstrated in xenograft models.

Case Study: Xenograft Model Evaluation

In a study involving xenograft models, compounds with structural similarities to this compound exhibited significant tumor growth inhibition (TGI). The results indicated that these compounds could reduce tumor size by approximately 48.89%, which was comparable to established HDAC inhibitors like SAHA.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. The compound has been classified with several precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure.

Table 2: Hazard Classification

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Q & A

Q. What are the key structural features of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, and how do they influence its physicochemical properties?

The compound features a benzamide core substituted with a 1-cyanocyclobutylamino group at the 4-position, a fluorine atom at the 2-position, and an N-methyl group. The cyclobutyl ring introduces steric constraints, potentially affecting conformational flexibility and binding interactions. The electron-withdrawing fluorine and cyano groups may reduce solubility in polar solvents but enhance stability against metabolic degradation .

Q. What synthetic methodologies are commonly employed for preparing this compound, and what analytical techniques ensure purity?

Synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example, similar compounds are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by purification using column chromatography. Analytical validation relies on HPLC (for purity >95%) and NMR (1H/13C) to confirm structural integrity. LC-MS is critical for verifying molecular weight .

Q. How should researchers handle and store this compound to maintain stability?

The compound should be stored in a sealed container under dry conditions at room temperature. Exposure to moisture or extreme temperatures may degrade the cyanocyclobutyl group. Hazard statements (H302, H315) indicate precautions for toxicity and irritation, requiring use of PPE in well-ventilated areas .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what factors contribute to variability in reported yields?

Yield optimization requires precise control of reaction parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal.

- Catalysts : Palladium catalysts in coupling reactions improve efficiency but may introduce metal impurities.

- Temperature : Elevated temperatures (70–100°C) accelerate cyclization but risk side reactions. Variability in yields (e.g., 18–57% in related syntheses) often stems from incomplete purification or competing pathways .

Q. What advanced analytical strategies are recommended for characterizing trace impurities or degradation products of this compound in complex matrices?

- LC-MS/MS : Detects impurities at ppm levels by monitoring fragmentation patterns.

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures.

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups (e.g., cyanocyclobutyl hydrolysis) .

Q. How does this compound function as an impurity in Apalutamide, and what are the implications for pharmaceutical quality control?

As Apalutamide Impurity 8, it arises during synthesis or storage of the parent drug. Quantification via HPLC with UV detection (λ = 220–280 nm) is critical to meet regulatory thresholds (<0.15% per ICH guidelines). Structural similarity to Apalutamide necessitates high-resolution methods to avoid co-elution .

Q. What computational approaches predict the reactivity and stability of this compound under varying experimental conditions?

- Density Functional Theory (DFT) : Models electron distribution to predict sites of nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulates solvent interactions to assess solubility and aggregation tendencies.

- QSAR : Correlates structural descriptors (e.g., logP, polar surface area) with stability in biological matrices .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : Variability in yields (e.g., 18% vs. 57% in ) may reflect differences in catalyst loading, solvent purity, or workup protocols. Researchers should replicate conditions with controlled variables (e.g., inert atmosphere, anhydrous solvents) to isolate critical factors .

- Purity Thresholds : While some studies report ≥95% purity via HPLC, others note trace impurities from starting materials. Cross-validation using orthogonal techniques (e.g., NMR, elemental analysis) is advised .

Structural Analogues and Applications

- SAR Studies : Replace the cyanocyclobutyl group with cyclopentyl or trifluoromethyl variants (e.g., ) to explore steric and electronic effects on target binding.

- Imaging Probes : Fluorine-18 labeling (via isotopic exchange) could enable PET imaging of drug distribution in vivo, leveraging the existing fluorine substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.